
Sisomicin sulfate
Description
Antibiotic produced by Micromonospora inyoensis. It is closely related to gentamicin C1A, one of the components of the gentamicin complex (GENTAMICINS).
Propriétés
Numéro CAS |
53179-09-2 |
---|---|
Formule moléculaire |
C19H39N5O11S |
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
(2S,3R,4S,5S)-2-[(2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15?,16+,17?,18+,19-;/m1./s1 |
Clé InChI |
JVTNJDPXUPRGIE-DAVQCCERSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES isomérique |
C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)OC2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |
SMILES canonique |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O |
Pictogrammes |
Irritant; Health Hazard |
Numéros CAS associés |
32385-11-8 (Parent) |
Synonymes |
4,5 Dehydrogentamicin 4,5-Dehydrogentamicin Antibiotic 6640 Extramycin Pathomycin Rickamicin Sch 13475 Sch-13475 Sch13475 Siseptin Sisomicin Sisomicin Sulfate Sisomicin Sulfate (2:5) Salt Sisomycin Sissomicin Sizomycin |
Origine du produit |
United States |
Molecular and Cellular Mechanisms of Action of Sisomicin Sulfate
Interaction with Bacterial Ribosomal Subunits
Sisomicin (B1680986) sulfate (B86663), like other aminoglycosides, targets the bacterial ribosome, a complex molecular machine responsible for translating genetic information encoded in mRNA into proteins. Its interaction is highly specific, primarily with the small ribosomal subunit.
Specific Targeting of the 30S Ribosomal Subunit
Sisomicin sulfate binds with high affinity to the 16S ribosomal RNA (rRNA) component of the bacterial 30S ribosomal subunit patsnap.compatsnap.comebsco.comcreative-diagnostics.comnih.govtoku-e.comnih.govnih.govdrugbank.commpbio.comasm.orgmdpi.comresearchgate.netfrontiersin.org. This binding occurs within the decoding center, specifically at the A-site of the 16S rRNA patsnap.comnih.govnih.govnih.govasm.orgmdpi.comfrontiersin.org. Structural studies indicate that sisomicin interacts with conserved nucleotides, including C1409-G1491, and induces rearrangements in nucleotides A1492 and A1493 within helix 44 (h44) nih.govnih.govmdpi.comfrontiersin.org. This interaction stabilizes a conformation of the A-site that is crucial for accurate codon-anticodon pairing nih.govnih.govmdpi.com. While the primary binding site is on the 30S subunit, some aminoglycosides, including sisomicin, may also interact with the 23S rRNA of the 50S subunit, potentially affecting ribosome assembly and recycling nih.govasm.org.
Table 2.1.1: Binding Site of this compound on the Bacterial Ribosome
Ribosomal Component | Specific Location/RNA | Key Nucleotides Involved | Primary Effect | Citation(s) |
30S Subunit | 16S rRNA | C1409-G1491 | Stabilization of A-site conformation, interference with tRNA binding. | mdpi.comfrontiersin.org |
30S Subunit | Helix 44 (h44) | A1492, A1493 | Induces rearrangement, promoting open-to-closed conformational change. | nih.govnih.gov |
30S Subunit | A-site | Conserved nucleotides | High-affinity binding, alters conformation affecting codon recognition. | patsnap.comnih.govnih.govnih.govasm.orgmdpi.comresearchgate.netfrontiersin.org |
50S Subunit | 23S rRNA (proposed) | - | Potential interaction affecting ribosome assembly and recycling. | nih.govasm.org |
Disruption of Translational Processes
The binding of this compound to the 30S ribosomal subunit disrupts multiple critical steps in protein synthesis, leading to a loss of functional protein production.
This compound can interfere with the initial stages of protein synthesis by hindering the formation of a functional 70S initiation complex patsnap.compatsnap.compnas.orgnih.gov. Aminoglycosides can prevent the proper assembly of the 30S subunit, mRNA, and initiator tRNA (fMet-tRNA), thereby blocking the initiation of polypeptide synthesis patsnap.compnas.orgncats.ionih.gov. This disruption prevents the formation of the complete 70S ribosome required for elongation patsnap.comnih.gov.
A significant mechanism of action for this compound is the induction of mRNA misreading patsnap.compatsnap.comcreative-diagnostics.comnih.govnih.govasm.orgmdpi.comresearchgate.netpharmafeatures.comcreighton.edu. By altering the conformation of the A-site on the 30S subunit, this compound reduces the fidelity of codon-anticodon recognition. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant, non-functional, or even toxic proteins patsnap.compatsnap.comcreative-diagnostics.commdpi.com. These misfolded proteins can accumulate and disrupt cellular processes mdpi.com.
This compound can also lead to the premature termination of polypeptide chain elongation patsnap.commdpi.compnas.orgtargetmol.com. The misreading of mRNA can result in the insertion of stop codons or the generation of truncated polypeptide chains that are released from the ribosome before synthesis is complete. These truncated proteins are typically non-functional and can contribute to cellular dysfunction patsnap.commdpi.com.
Furthermore, this compound disrupts the process of ribosomal translocation patsnap.comnih.govmdpi.comresearchgate.netpharmafeatures.com. Translocation is the movement of the ribosome along the mRNA, shifting the peptidyl-tRNA from the A-site to the P-site. This compound can impede this movement, effectively stalling the ribosome and halting protein synthesis elongation patsnap.comnih.govmdpi.compharmafeatures.com. This inhibition may be partly mediated by interactions with the H69 region of the large ribosomal subunit, which is involved in inter-subunit bridges nih.gov.
Table 2.1.2: Consequences of this compound Binding on Protein Synthesis
Translational Disruption | Mechanism of Action | Outcome | Citation(s) |
Interference with Initiation Complex Formation | Prevents proper assembly of 70S ribosome; blocks mRNA-tRNA binding to 30S subunit. | Halts the initiation of protein synthesis. | patsnap.compatsnap.compnas.orgnih.govncats.ionih.gov |
Induction of mRNA Misreading | Alters A-site conformation, reducing fidelity of codon-anticodon pairing. | Incorporation of incorrect amino acids, synthesis of aberrant, non-functional, or toxic proteins. | patsnap.compatsnap.comcreative-diagnostics.comnih.govnih.govasm.orgmdpi.comresearchgate.netpharmafeatures.comcreighton.edu |
Premature Termination of Polypeptide Elongation | Insertion of stop codons due to misreading or disruption of elongation factors. | Production of truncated, non-functional polypeptide chains. | patsnap.commdpi.compnas.orgtargetmol.com |
Disruption of Ribosomal Translocation | Impedes the movement of the ribosome along mRNA and the shifting of tRNA from A-site to P-site. | Stalling of the ribosome, halting elongation. | patsnap.comnih.govmdpi.comresearchgate.netpharmafeatures.com |
Inhibition of Ribosome Recycling (proposed) | Interference with factors involved in ribosome dissociation after translation. | Reduced efficiency of protein synthesis machinery. | nih.gov |
The cumulative effect of these disruptions—improper initiation, miscoded and truncated proteins, and stalled translocation—leads to a severe deficiency in functional proteins essential for bacterial survival. This ultimately compromises the integrity of the bacterial cell membrane and leads to cell death, classifying this compound as a bactericidal antibiotic patsnap.commdpi.com.
Premature Termination of Polypeptide Elongation
Membrane Integrity Compromise as a Consequence of Protein Synthesis Inhibition
The inhibition of bacterial protein synthesis by this compound results in the generation of non-functional or truncated proteins patsnap.comwikipedia.orgtoku-e.compatsnap.comnih.gov. The accumulation of these aberrant proteins is believed to induce significant cellular stress within the bacterium. This stress can manifest as a compromise in the integrity of the bacterial cell membrane, leading to leakage of cellular contents and eventual cell death patsnap.compatsnap.comnih.gov. In addition to the indirect effect of aberrant protein production, high concentrations of aminoglycosides, including this compound, can also exert a direct, non-specific toxic effect on the bacterial cell membrane, potentially causing cell lysis msdvetmanual.com.
Advanced Structural Insights into Ribosomal Binding
This compound's efficacy is intrinsically linked to its precise binding interactions with the bacterial ribosome, particularly the 30S ribosomal subunit. Structural studies have elucidated the intricate details of this interaction.
X-ray Crystallographic Analysis of Sisomicin Binding to Ribosomal A-Sites
X-ray crystallography has provided high-resolution insights into how this compound binds to the bacterial ribosome nih.govnih.gov. These studies reveal that this compound specifically targets the decoding site (A-site) within the 16S ribosomal RNA (rRNA) of the 30S subunit patsnap.comcreative-diagnostics.comwikipedia.orgtoku-e.comnih.govmsdvetmanual.comnih.govnih.govebsco.comnih.govfrontiersin.orggoogle.com. The antibiotic inserts itself into the major groove of the A-site helix, establishing a series of critical interactions with the rRNA nih.gov. This binding event is fundamental to its mechanism of action, leading to misreading of messenger RNA (mRNA) and premature termination of protein synthesis patsnap.comwikipedia.orgpatsnap.com.
Identification of Key Ribosomal Binding Residues (e.g., G1491, A1408)
The binding of this compound to the ribosomal A-site is characterized by specific interactions with conserved nucleotides. Structural analyses have identified key residues that are crucial for high-affinity binding. These include:
Adenine-1408 (A1408): Sisomicin forms "pseudo-pairs" with A1408, involving hydrogen bonds between the antibiotic and the nucleotide nih.govnih.gov. This interaction is critical for stabilizing the ribosomal conformation required for miscoding nih.govnih.govfrontiersin.org.
Adenine-1492 (A1492) and Adenine-1493 (A1493): These residues are also involved in the binding interaction, often adopting bulged-out conformations due to the presence of the aminoglycoside nih.gov. These conformational changes are central to the disruption of the decoding process nih.govfrontiersin.org.
Ribosomal Residue | Interaction Type | Role in Binding |
G1491 | Stacking interaction (π-π) | Facilitates binding of unsaturated Ring I, contributing to affinity and stability within the A-site helix nih.govnih.gov. |
A1408 | Hydrogen bonding, Pseudo-pairing | Stabilizes the ribosomal conformation, crucial for mRNA misreading nih.govnih.gov. |
A1492 | Hydrogen bonding, Bulged-out conformation | Contributes to the conformational changes that disrupt decoding nih.govnih.govfrontiersin.org. |
A1493 | Hydrogen bonding, Bulged-out conformation | Contributes to the conformational changes that disrupt decoding nih.govnih.govfrontiersin.org. |
Phosphate atoms | Hydrogen bonding | Stabilizes the overall binding of sisomicin to the rRNA backbone nih.gov. |
Role of Unsaturated Ring I Conformation in Binding Affinity and Activity
A defining structural feature of sisomicin is its unsaturated sugar ring I nih.govnih.gov. Unlike other aminoglycosides with saturated ring I structures, sisomicin's ring I adopts a partially planar conformation nih.govnih.gov. This unique conformation allows for more effective π-electron density sharing and stacking interactions with the G1491 residue in the ribosomal A-site nih.govnih.gov. This enhanced interaction with G1491, compared to the CH/π interactions seen with saturated rings, contributes to sisomicin's superior binding affinity and consequently, its potent antibacterial activity nih.govnih.govresearchgate.netresearchgate.net. The unsaturated nature of Ring I is therefore a key determinant of sisomicin's efficacy and its ability to fit optimally within the A-site helix nih.govnih.gov.
Compound Names Mentioned:
this compound
Neomycin
Paromomycin
Gentamicin C1a
ACHN-490
Streptomycin
Framycetin
Aminosidine
Apramycin
Spectinomycin
Ribostamycin
Geneticin (G418)
6'-hydroxysisomicin
6'-fluorosisomicin
Antimicrobial Spectrum and Efficacy Studies in Non Clinical Models
In Vitro Antimicrobial Activity Profile
Sisomicin (B1680986) sulfate (B86663) demonstrates a broad spectrum of bactericidal activity against a wide array of Gram-negative bacteria. tcichemicals.com In vitro studies have consistently shown its high potency. For instance, one study found that over 90% of Gram-negative bacilli isolates, with the exception of Serratia marcescens, were inhibited by a sisomicin concentration of 1.56 µg/mL or less. nih.gov Another study reported that a concentration of 6.25 μg/mL completely inhibited the growth of various clinical isolates, including Klebsiella, Salmonella, and Citrobacter. medchemexpress.commedchemexpress.com
The antibacterial effect of sisomicin is noted to be stronger than that of gentamicin (B1671437). researchgate.net Specifically, sisomicin has been shown to be slightly more active than both gentamicin and tobramycin (B1681333) against isolates of Escherichia coli, Proteus mirabilis, and Klebsiella spp. nih.gov It is also substantially more active than butirosin (B1197908) and kanamycin (B1662678) against all tested Gram-negative bacilli. nih.gov
Against Pseudomonas aeruginosa, in vitro studies have indicated that sisomicin's activity is superior to that of gentamicin and closely parallels that of tobramycin. tcichemicals.comresearchgate.net It has also demonstrated high antimicrobial activity against indole-positive Proteus species like Proteus vulgaris and Proteus morganii, as well as Enterobacter species. nih.gov However, it is important to note that bacterial strains resistant to gentamicin and tobramycin due to enzymatic inactivation are often also resistant to sisomicin. nih.govresearchgate.net Despite this, sisomicin can retain activity against some gentamicin-resistant P. aeruginosa strains where resistance is due to non-enzymatic mechanisms. nih.gov
Table 1: In Vitro Efficacy of Sisomicin Against Gram-Negative Bacteria
Bacterial Species | Key Findings | Citations |
---|---|---|
Escherichia coli | Slightly more active than gentamicin and tobramycin. | nih.gov |
Klebsiella pneumoniae | Slightly more active than gentamicin and tobramycin. | nih.gov |
Pseudomonas aeruginosa | Superior activity to gentamicin, similar to tobramycin. | tcichemicals.comresearchgate.net |
Enterobacter spp. | High antimicrobial activity. | nih.gov |
Proteus spp. | High activity, particularly against indole-positive species. | nih.gov |
General Gram-Negative Bacilli | >90% of isolates inhibited by ≤1.56 µg/mL. | nih.gov |
Sisomicin sulfate is highly active against Gram-positive bacteria, particularly Staphylococcus species. medchemexpress.commedchemexpress.com Research has demonstrated that sisomicin is effective against staphylococci, including penicillinase-positive strains. nih.gov A comprehensive evaluation of multiple studies revealed that sisomicin was active in vitro against 97% of Staphylococcus spp. isolates. researchgate.nettandfonline.comnih.gov One study highlighted that a sisomicin concentration of 6.25 μg/mL was sufficient to completely inhibit the growth of Staphylococcus aureus clinical isolates. medchemexpress.commedchemexpress.com
While its efficacy against Gram-positive bacteria is generally considered more limited compared to its Gram-negative spectrum, it can be useful against certain strains of Staphylococcus aureus, including some methicillin-resistant Staphylococcus aureus (MRSA) strains. patsnap.com The high activity of sisomicin against staphylococci makes it a consideration for mixed infections involving both staphylococci and susceptible Gram-negative bacteria like Enterobacteriaceae or Pseudomonas aeruginosa. nih.gov
**Table 2: In Vitro Efficacy of Sisomicin Against *Staphylococcus aureus***
Strain | Key Findings | Citations |
---|---|---|
Staphylococcus aureus (general) | 97% of isolates susceptible in vitro. | researchgate.nettandfonline.comnih.gov |
Staphylococcus aureus (clinical isolates) | Completely inhibited by 6.25 μg/mL. | medchemexpress.commedchemexpress.com |
Methicillin-Resistant Staphylococcus aureus (MRSA) | Can be useful against some strains. | patsnap.com |
Sisomicin has demonstrated notable in vitro activity against Stenotrophomonas maltophilia, a pathogen known for its intrinsic resistance to many antibiotics. In one study, sisomicin was found to be the most active aminoglycoside in vitro against S. maltophilia isolates, with 74% of them being susceptible. researchgate.nettandfonline.comnih.gov Another study investigating 14 clinical isolates of P. maltophilia (now known as S. maltophilia) reported that, with the exception of sisomicin, the organisms were generally resistant to other aminoglycosides. researchgate.net
However, resistance mechanisms in S. maltophilia can affect sisomicin's activity. For example, the production of an aminoglycoside acetyltransferase, AAC(6')-Iz, can confer reduced susceptibility to sisomicin, as well as to amikacin (B45834), netilmicin (B1678213), and tobramycin. asm.org
Efficacy Against Gram-Positive Bacterial Species (e.g., Staphylococcus aureus, including Methicillin-Resistant Strains)
Comparative Antimicrobial Efficacy Studies
Multiple in vitro studies have compared the potency of sisomicin to other clinically important aminoglycosides. Sisomicin's antibacterial activity is often reported to be higher than that of gentamicin, tobramycin, and amikacin on a weight-for-weight basis against susceptible strains. researchgate.net
Versus Gentamicin: Sisomicin is structurally similar to gentamicin C1a but generally exhibits superior or equivalent activity. researchgate.netnih.gov It has been shown to be slightly more active against E. coli, P. mirabilis, and Klebsiella spp. nih.gov and has superior activity against P. aeruginosa. tcichemicals.com
Versus Tobramycin: Sisomicin's activity against P. aeruginosa is comparable to that of tobramycin. researchgate.net However, against gentamicin-highly-resistant Enterobacteriaceae, tobramycin was found to be consistently less active than netilmicin or amikacin, as was sisomicin. karger.comuoa.grkarger.com
Versus Amikacin: Against gentamicin-sensitive strains, sisomicin is generally more active on a weight-for-weight basis. nih.gov However, amikacin is often effective against gentamicin-resistant isolates that are also resistant to sisomicin. nih.gov In a study of 370 organisms, the resistance rate to sisomicin was 7.6%, which was only surpassed by amikacin's low rate of 0.6%. nih.gov Against gentamicin-highly-resistant Enterobacteriaceae, amikacin proved to be extremely effective against all tested organisms, whereas sisomicin was consistently less active. karger.comuoa.grkarger.com
Table 3: Comparative In Vitro Potency of Aminoglycosides
Antibiotic | Potency Compared to Sisomicin | Key Findings | Citations |
---|---|---|---|
Gentamicin | Generally lower | Sisomicin is slightly more active against E. coli, Klebsiella spp., and has superior activity against P. aeruginosa. | tcichemicals.comnih.gov |
Tobramycin | Similar, especially against P. aeruginosa | Both are less active than amikacin against gentamicin-resistant strains. | researchgate.netkarger.comuoa.gr |
Amikacin | Generally lower against sensitive strains; higher against resistant strains | Amikacin is often effective against sisomicin-resistant isolates. | nih.govnih.gov |
Like other aminoglycosides, sisomicin exhibits marked antibacterial synergy when combined with various beta-lactam antibiotics against a range of bacteria. nih.gov This synergistic effect is a well-documented phenomenon where the combination of the two classes of antibiotics is more effective at inhibiting bacterial growth than the sum of their individual effects. asm.org The mechanism often involves the beta-lactam antibiotic damaging the bacterial cell wall, which in turn facilitates the uptake of the aminoglycoside into the bacterium. The combination of a penicillin with an aminoglycoside can be particularly effective due to the potent bactericidal activity of the aminoglycoside once inside the cell. scielo.br This synergistic relationship allows for enhanced bacterial killing and is a common strategy in treating serious infections. asm.org
Comparative Potency with Gentamicin, Tobramycin, and Amikacin In Vitro
Activity in Complex Microbial Systems
The activity of sisomicin and other aminoglycosides against bacterial biofilms is complex, with studies revealing both inducing and eradicating effects that are dependent on concentration and the specific bacterial species.
Research has demonstrated that sisomicin exhibits effective bactericidal action against the preformed biofilms of Pseudomonas aeruginosa. nih.gov In one study, treatment with sisomicin resulted in a significant reduction in viable cell counts of P. aeruginosa persister cells, from 9.14 log10 CFU/mL to 6.17 log10 CFU/mL after four hours of treatment. nih.gov Furthermore, sisomicin was found to be effective against persister cells induced by conventional antibiotics in a time-dependent manner over 24 hours. nih.gov In an in vivo model of subcutaneous implantation biofilm infection, sisomicin also demonstrated anti-biofilm efficacy. nih.gov
Conversely, it has been observed that subinhibitory concentrations of aminoglycoside antibiotics can paradoxically induce the formation of biofilms in both P. aeruginosa and Escherichia coli. nih.govresearchgate.net This response is considered a specific, defensive reaction to the presence of the antibiotic. nih.govresearchgate.net The mechanism behind this induction in P. aeruginosa involves a gene known as the aminoglycoside response regulator (arr). nih.govresearchgate.net The arr gene is believed to encode an inner-membrane phosphodiesterase that degrades cyclic di-guanosine monophosphate (c-di-GMP), a key bacterial second messenger that regulates the adhesiveness of the cell surface. nih.govresearchgate.net The presence of low-level aminoglycosides appears to alter the levels of c-di-GMP, thereby promoting biofilm formation. nih.govresearchgate.net
The microenvironment within a mature biofilm can also impede the efficacy of aminoglycosides. asm.org Factors such as changes in pH within the biofilm can negatively impact the action of this class of antibiotics. asm.org
Aminoglycosides, the class of antibiotics to which sisomicin belongs, can interfere with bacterial quorum sensing (QS) systems, which are crucial for regulating virulence and biofilm formation. nih.govmdpi.com This interference often occurs at sub-inhibitory concentrations of the antibiotic. nih.gov
In Pseudomonas aeruginosa, some aminoglycosides have been found to possess strong binding properties to the LasR quorum sensing receptor. nih.gov The binding of aminoglycosides to QS regulatory receptors can lead to anti-virulence and antibiofilm properties. mdpi.com Interfering with QS systems is being explored as a strategy to reduce bacterial pathogenicity and potentially enhance susceptibility to conventional antibiotics. nih.gov
Impact on Bacterial Biofilm Formation and Dispersal
Non-Bacterial Antimicrobial Activity
Derivatives of sisomicin have been evaluated for antimicrobial activity beyond the bacterial kingdom, with notable findings in the realm of antiprotozoal agents. Specifically, the derivative 6'-hydroxysisomicin has demonstrated promising activity against a wide range of protozoan parasites. nih.govresearchgate.netasm.org
The modification of sisomicin at the 6' position, replacing the 6'-ammonium group with a hydroxy group to create 6'-hydroxysisomicin, is key to its antiprotozoal capabilities. researchgate.net This structural change allows the molecule to interact effectively with the protozoal ribosomal decoding site (A-site), which is the target for aminoglycosides. nih.govresearchgate.net X-ray analysis reveals that the unsaturated ring I of 6'-hydroxysisomicin can directly stack onto the highly conserved G1491 residue in the protozoal A-site through a π-π interaction. nih.govresearchgate.net This allows it to fit more closely to the guanidine (B92328) base compared to other related aminoglycosides. nih.govresearchgate.net
This effective binding strongly suggests that 6'-hydroxysisomicin is a viable lead compound for the development of next-generation aminoglycosides aimed at treating a variety of infectious diseases, including those caused by protozoa. nih.govresearchgate.net The potential to shift the biological activity of aminoglycosides to act preferentially as antiprotozoals is a significant area of research. researchgate.net
Mechanisms of Bacterial Resistance to Sisomicin Sulfate
Enzymatic Modification of Sisomicin (B1680986) Sulfate (B86663)
The most prevalent mechanism of resistance to aminoglycosides, including sisomicin, is the enzymatic modification of the antibiotic by a group of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). nih.govfrontiersin.orgresearchgate.net These enzymes catalyze the covalent modification of specific hydroxyl or amino groups on the sisomicin molecule. nih.govasm.org This chemical alteration leads to a modified drug that binds poorly to its ribosomal target, rendering it ineffective. asm.orgnih.gov AMEs are often encoded on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among bacterial populations. asm.orgmdpi.com
AMEs are broadly classified into three main families based on the type of chemical modification they catalyze: Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs). nih.govfrontiersin.orgnih.gov
AACs inactivate sisomicin by transferring an acetyl group from acetyl-coenzyme A to one of the amino groups on the antibiotic. mdpi.comnih.govoup.com Several types of AACs can confer resistance to sisomicin. For instance, AAC(3)-I enzymes are known to produce resistance to gentamicin (B1671437), sisomicin, and fortimicin. nih.govoup.com The aac(3)-Id gene, a member of this family, has been identified and confirmed to confer resistance to gentamicin and sisomicin. oup.com Additionally, the AAC(6')-Iz enzyme contributes to resistance against tobramycin (B1681333), amikacin (B45834), netilmicin (B1678213), and sisomicin. researchgate.net Another variant, AAC(6')-Iak, can lead to decreased susceptibility to a range of aminoglycosides including sisomicin. researchgate.net Some environmental metagenomic AAC enzymes have also demonstrated the ability to confer resistance to sisomicin. acs.org However, it is noteworthy that a Salmonella enterica serovar Haifa isolate carrying the aac(3)-Id gene showed resistance to gentamicin but remained susceptible to sisomicin, indicating variability in substrate specificity even within the same enzyme subclass. elsevier.es
APHs, or aminoglycoside kinases, inactivate sisomicin by catalyzing the ATP-dependent phosphorylation of its hydroxyl groups. nih.govnih.gov This modification reduces the binding affinity of the antibiotic to the ribosome. nih.gov The APH(2") family of enzymes is particularly relevant to sisomicin resistance. Enzymes like APH(2")-Ia, APH(2")-Ib, APH(2")-Ic, and APH(2")-Id confer resistance to a similar spectrum of 4,6-disubstituted aminoglycosides, including sisomicin. asm.orgnih.gov Specifically, APH(2")-If has been shown to significantly increase the minimum inhibitory concentrations (MICs) for sisomicin. asm.org
ANTs, also known as adenylyltransferases, inactivate sisomicin by transferring an adenyl group (AMP) from ATP to a hydroxyl group on the antibiotic. mdpi.comfrontiersin.org The ANT(2")-Ia enzyme is capable of modifying and conferring resistance to several aminoglycosides, including gentamicin, tobramycin, dibekacin, and sisomicin. mdpi.comnih.govresearchgate.net Studies have shown a direct correlation between the presence of ANT(2") and resistance to sisomicin in Escherichia coli. nih.govresearchgate.net
The chemical structure of sisomicin inherently protects it from certain AMEs. nih.gov A key feature is the absence of hydroxyl (-OH) groups at the 3' and 4' positions of its purpurosamine ring (ring I). asm.orgnih.gov This lack of 3'- and 4'-OH groups makes sisomicin intrinsically refractory to modification by APH(3') and ANT(4') enzymes, which are responsible for resistance to other aminoglycosides like amikacin. asm.orgnih.govnih.gov This structural advantage makes sisomicin a valuable starting compound for the development of new semisynthetic aminoglycosides. nih.gov For example, netilmicin, a derivative of sisomicin, also lacks these hydroxyl groups and is therefore not inactivated by APH(3') and ANT(4') enzymes. asm.org
Role of Aminoglycoside Modifying Enzymes (AMEs)
Aminoglycoside Phosphotransferases (APHs)
Ribosomal Target Site Alterations
While enzymatic modification is the most common resistance mechanism, alterations in the bacterial ribosome, the target of sisomicin, can also lead to resistance. patsnap.comnih.gov Sisomicin acts by binding to the 30S ribosomal subunit, specifically the A-site within the 16S rRNA, causing misreading of mRNA and inhibiting protein synthesis. nih.govpatsnap.com
Resistance can arise from mutations in the genes encoding the 16S rRNA (rrs) or ribosomal proteins. nih.govnih.gov For instance, a mutation changing the adenine (B156593) at position 1408 (A1408) to a guanine (B1146940) in the 16S rRNA can confer resistance to multiple aminoglycosides. researchgate.net
Another significant mechanism of target site modification is the enzymatic methylation of the 16S rRNA by methyltransferase enzymes. frontiersin.orgresearchgate.net These enzymes can be encoded on plasmids and confer high-level resistance to a broad range of aminoglycosides. researchgate.net For example, methylation at the N1 position of A1408 by Kam family methyltransferases confers resistance to kanamycin (B1662678), tobramycin, and sisomicin. psu.edu The presence of 16S rRNA methyltransferases can lead to a complete lack of potency for aminoglycosides, including sisomicin and its derivatives like plazomicin (B589178). researchgate.net
Mutations in Ribosomal RNA (rRNA) Binding Sites (e.g., A1408)
The primary target of sisomicin sulfate is the bacterial ribosome, specifically the 30S subunit. patsnap.com By binding to the A-site of the 16S ribosomal RNA (rRNA), sisomicin interferes with protein synthesis, leading to bacterial cell death. patsnap.compatsnap.com However, bacteria can acquire resistance through mutations in the rRNA genes, which alter the antibiotic binding site and reduce the affinity of sisomicin for its target. patsnap.comnih.gov
A clinically significant mutation occurs at position A1408 of the 16S rRNA. nih.govresearchgate.net This adenine residue is a crucial contact point for many aminoglycosides, including sisomicin. A mutation of this adenine (A) to a guanine (G), denoted as A1408G, disrupts a key hydrogen bonding interaction between the antibiotic and the rRNA. nih.gov This single nucleotide change is sufficient to confer resistance to a range of aminoglycosides. While mutations in the highly conserved rRNA can be detrimental to bacterial fitness, the A1408G mutation has been observed in clinically resistant strains, indicating its viability. nih.gov
Mutation | Effect on Sisomicin Binding | Clinical Significance |
A1408G in 16S rRNA | Disrupts hydrogen bonding, reducing binding affinity. nih.gov | Observed in clinically isolated resistant strains. nih.gov |
Role of 16S rRNA Methylation in Pan-Aminoglycoside Resistance (e.g., NpmA)
A more widespread and clinically concerning mechanism of resistance involves the enzymatic modification of the 16S rRNA by methyltransferase enzymes. nih.govmdpi.com These enzymes add a methyl group to specific nucleotides within the A-site, sterically hindering the binding of aminoglycosides. mdpi.com This modification confers high-level resistance to a broad spectrum of aminoglycosides, a phenotype often referred to as pan-aminoglycoside resistance. nih.govmdpi.com
A key enzyme in this process is the plasmid-mediated 16S rRNA methyltransferase NpmA. researchgate.netoup.com First identified in a clinical isolate of Escherichia coli, NpmA catalyzes the methylation of the N1 position of the adenine at residue A1408 (m¹A1408). mdpi.comoup.com This N1-methylation of A1408 prevents the formation of a stable pseudo-base-pair with the antibiotic, effectively blocking its binding to the ribosome. researchgate.netoup.com The gene encoding NpmA is often located on mobile genetic elements like plasmids, facilitating its horizontal transfer between different bacterial species and contributing to the rapid spread of pan-aminoglycoside resistance. oup.comnih.gov This poses a significant threat to the clinical utility of sisomicin and other aminoglycosides. researchgate.netoup.com
Enzyme | Modification | Mechanism of Resistance | Resistance Profile |
NpmA | N1-methylation of A1408 in 16S rRNA. mdpi.comoup.com | Steric hindrance of aminoglycoside binding. mdpi.com | Pan-aminoglycoside resistance. nih.govmdpi.com |
Efflux Pump Mechanisms of Resistance
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov By reducing the intracellular concentration of the antibiotic, efflux pumps can prevent it from reaching its ribosomal target in sufficient quantities to exert its bactericidal effect. patsnap.comnih.gov
While several families of efflux pumps exist, the Resistance-Nodulation-Division (RND) superfamily is particularly important in Gram-negative bacteria for conferring resistance to multiple drugs, including aminoglycosides. nih.gov Although aminoglycosides are polycationic and generally poor substrates for many efflux systems, some pumps have been shown to extrude them. nih.gov The activity of these pumps can be a significant contributor to both intrinsic and acquired resistance to sisomicin. Overexpression of these pumps, often due to chromosomal mutations in regulatory genes, can lead to clinically significant levels of resistance. nih.govasm.org The effectiveness of RND pumps is enhanced by the low permeability of the outer membrane in Gram-negative bacteria, which slows the re-entry of the expelled antibiotic. nih.gov
Chromosomal Mutations Affecting Drug Susceptibility (e.g., Mutations in Hemin (B1673052) Synthesis Genes)
Beyond mutations directly affecting the ribosomal target or efflux pump expression, other chromosomal mutations can also influence bacterial susceptibility to sisomicin. mdpi.comfuturelearn.com These mutations can occur in genes involved in various cellular processes, indirectly impacting the antibiotic's efficacy.
While specific research directly linking mutations in hemin synthesis genes to sisomicin resistance is not extensively detailed in the provided search results, the principle of such indirect resistance mechanisms is well-established. For instance, mutations in genes responsible for lipopolysaccharide (LPS) synthesis have been shown to alter outer membrane permeability and contribute to antibiotic resistance. d-nb.info Similarly, mutations affecting cellular metabolism or stress responses can impact a bacterium's ability to cope with antibiotic-induced damage. nih.gov The acquisition of resistance through chromosomal mutations is a step-wise process driven by the selective pressure of the antibiotic. futurelearn.com Even though these mutations occur at a low frequency, the rapid growth of bacterial populations allows for the selection and proliferation of resistant variants. futurelearn.com
Biosynthesis and Biotechnological Production of Sisomicin Sulfate
Natural Biosynthetic Origin from Micromonospora inyoensis
Sisomicin (B1680986) sulfate (B86663) is primarily recognized as a secondary metabolite produced by the actinobacterium Micromonospora inyoensis patsnap.compatsnap.combocsci.commedchemexpress.comtcichemicals.comnih.gov. This microorganism, isolated from soil samples, synthesizes sisomicin as part of its metabolic activity. While M. inyoensis is the most prominent producer, other Micromonospora species, such as Micromonospora danubiensis, Micromonospora grisea, Micromonospora zionensis, and Micromonospora purpurea var. nigrescens, have also been identified as sisomicin producers google.com. Additionally, marine Streptomyces species, like Streptomyces sp. GB-2, have been found to produce sisomicin spkx.net.cn. The natural production levels of sisomicin, however, are often considered low compared to other antibiotics, necessitating efforts in strain improvement and fermentation optimization nih.govresearchgate.netresearchgate.net.
Elucidation of Biosynthetic Pathways and Gene Clusters
The biosynthesis of sisomicin is a multi-step enzymatic process encoded by a specific gene cluster. Research has focused on identifying and characterizing these genes to understand the pathway and to facilitate genetic engineering for enhanced production.
The biosynthetic gene cluster for sisomicin, identified in Micromonospora inyoensis, spans approximately 47 kilobases (kb) and comprises about 37 open reading frames (ORFs) nih.gov. These ORFs encode a variety of proteins essential for sisomicin biosynthesis, regulation of the pathway, resistance mechanisms within the producing organism, and transport of the antibiotic nih.gov. The genetic architecture and biosynthetic route of sisomicin share significant similarities with those of gentamicin (B1671437), another important aminoglycoside antibiotic researchgate.netnih.govmdpi.comacs.orgbiorxiv.orgpnas.orgresearchgate.netpnas.orgresearchgate.netdntb.gov.ua. This similarity provides a valuable framework for studying sisomicin biosynthesis and for comparative genetic analyses.
Within the sisomicin biosynthetic gene cluster, specific genes have been identified that are responsible for key modifications. For instance, genes encoding for resistance mechanisms, such as rRNA methyltransferases (e.g., sis4 and sis9) and aminoglycoside phosphotransferases (e.g., sis17), are present mdpi.com. Additionally, transporter genes (sis26 and sis27) are also located within the cluster, likely involved in exporting the antibiotic or conferring resistance mdpi.com.
Specific genes within the biosynthetic pathways are responsible for crucial modifications that define the final antibiotic structure. In the context of aminoglycoside biosynthesis, methylation plays a significant role. Comparative studies and bioinformatic analyses have indicated that genes such as gntK are associated with methylation processes in the biosynthesis of related aminoglycosides like gentamicin, and by extension, likely play a role in sisomicin's pathway researchgate.netresearchgate.net. Furthermore, the sisomicin biosynthetic gene cluster contains genes encoding for methyltransferases, such as sis4 and sis9, which are involved in conferring resistance to the producing organism mdpi.com. The presence of these genes highlights the importance of methylation in both the synthesis and resistance mechanisms associated with sisomicin.
Comparative Genetic Studies with Related Aminoglycosides (e.g., Gentamicin)
Strategies for Enhanced Production through Strain Engineering
Given the relatively low natural yields of sisomicin, significant research efforts have been directed towards improving its production through various strain engineering and fermentation optimization techniques.
Protoplast mutagenesis is a well-established method for inducing genetic variation in microorganisms to develop high-yielding strains. This technique involves removing the cell wall to create protoplasts, which are then treated with mutagens. For sisomicin production, Micromonospora inyoensis strains have been subjected to protoplast mutagenesis using chemical agents such as diethyl sulfate nih.govresearchgate.netresearchgate.net. This process, when applied under optimized conditions for protoplast preparation, has successfully generated mutant strains with significantly enhanced sisomicin titers compared to the parent strains nih.govresearchgate.net.
Beyond genetic modification, optimizing the environmental and nutritional conditions during fermentation is critical for maximizing antibiotic yield. Studies have investigated various parameters, including carbon and nitrogen sources, temperature, pH, dissolved oxygen levels, and the presence of specific salts.
For example, research on Micromonospora inyoensis OG-1 has demonstrated that employing protoplast mutagenesis with diethyl sulfate led to the isolation of a high-yielding strain, H6-32, which exhibited a 42.6% increase in sisomicin titer nih.govresearchgate.net. Further optimization of fermentation conditions for strain H6-32, including adjustments to carbon and nitrogen sources and maintaining a dissolved oxygen level of 30% in a 5-L fermenter, resulted in a further substantial increase in sisomicin production, achieving a titer of 1780 U·mL⁻¹ nih.govresearchgate.net. This represents one of the highest reported titers for sisomicin production via fermentation.
Other studies have explored different approaches, such as using Plackett-Burman screening and Response Surface Methodology (RSM) to identify optimal fermentation parameters for sisomicin production by marine Streptomyces sp. GB-2. Key factors identified for optimization included soybean flour concentration, glucose concentration, temperature, and agitation speed, leading to an 87.61% increase in sisomicin yield spkx.net.cn. Investigations have also examined the effects of specific factors like magnesium sulfate and temperature on sisomicin fermentation mbl.or.kr.
Table 1: Sisomicin Production Enhancement through Strain Engineering and Fermentation Optimization
Starting Strain / Condition | Initial Titer (U·mL⁻¹) | Method / Optimization Strategy | Resulting Strain / Optimized Titer (U·mL⁻¹) | Yield Increase (%) | References |
M. inyoensis OG-1 | 1042 | Protoplast mutagenesis (diethyl sulfate) | Strain H6-32 | 42.6 | nih.govresearchgate.net |
Strain H6-32 | 1486 | Fermentation Optimization (carbon/nitrogen sources, dissolved oxygen) | 1780 | 19.1 (from H6-32) | nih.govresearchgate.net |
M. danubiensis MNG 00171 | Not specified | Cultivation | >450 (laboratory), 350-400 (pilot plant) | Not specified | google.com |
Streptomyces sp. GB-2 | 387.03 | Fermentation Optimization (Plackett-Burman, RSM) | 726.11 | 87.61 | spkx.net.cn |
This table illustrates the significant improvements achieved through targeted strain development and process optimization, underscoring the potential for biotechnological advancements in sisomicin production.
Chemical Mutagenesis for High-Yielding Strains
The biotechnological production of antibiotics like Sisomicin sulfate often relies on optimizing the microbial strains responsible for their synthesis. Sisomicin, a broad-spectrum aminoglycoside antibiotic produced by Micromonospora inyoensis, is known to be produced at relatively low fermentation titers compared to other antibiotics, which can limit its widespread application and the development of its derivatives researchgate.netnih.govresearchgate.net. To overcome this limitation, strain improvement through mutagenesis is a critical strategy. Chemical mutagenesis, which involves the use of chemical agents to induce random mutations in the microbial genome, is a well-established method for generating genetic variability that can lead to enhanced production of desired metabolites bergersci.comresearchgate.net.
Detailed Research Findings on Chemical Mutagenesis for Sisomicin Production
A significant study focused on improving Sisomicin production by employing chemical mutagenesis on Micromonospora inyoensis OG-1, the wild-type strain, which initially yielded approximately 1042 U·mL⁻¹ of Sisomicin researchgate.netnih.gov. The researchers utilized protoplast mutagenesis, a technique that involves removing the cell wall to create protoplasts, which are often more susceptible to mutagens. Diethyl sulfate was identified as a suitable chemical mutagen for this process researchgate.netnih.gov.
Following treatment with diethyl sulfate and subsequent screening, a high-yielding and genetically stable mutant strain, designated H6-32, was isolated. This mutant strain demonstrated a substantial increase in Sisomicin production, achieving a titer of 1486 U·mL⁻¹, representing a 42.6% improvement over the parent strain researchgate.netnih.gov. Further optimization of fermentation parameters, including carbon and nitrogen sources and dissolved oxygen levels, led to an even higher Sisomicin titer of 1780 U·mL⁻¹ in a 5-L fermenter. This latter result is reportedly the highest titer ever achieved for Sisomicin via fermentation researchgate.netnih.gov. Comparative genome analysis of the high-yielding mutant strain H6-32 revealed that a total of 13 genes had undergone mutations compared to the original strain, suggesting a polygenic basis for the enhanced production researchgate.netnih.gov.
Other research has explored different chemical mutagens for improving antibiotic yields in various microorganisms. For instance, ethyl methanesulfonate (B1217627) (EMS), N-methyl-N'-nitro-N-nitrosoguanidine (NTG), hydroxylamine, acridine (B1665455) orange, and nitrous acid are commonly used chemical mutagens known to induce DNA base substitutions or frame shifts, thereby increasing mutation rates and potentially yielding superior strains bergersci.comresearchgate.netresearchgate.netscielo.brthescipub.combiorxiv.orgarccjournals.com. In the context of Micromonospora species, studies have also indicated that mutagens like nitrosoguanidine (B1196799) and nitrous acid can be particularly effective, with optimal death rates identified for mutagenesis mbl.or.kr. Furthermore, effective selection methods for identifying high-producing mutants can involve using gradient agar (B569324) plates containing specific antibiotics or salts, such as gentamicin, kanamycin (B1662678), CuCl₂, and HgCl₂, which can selectively inhibit or promote the growth of desired mutant phenotypes mbl.or.kr.
Yield Improvement Data from Mutagenesis Study
Parameter | Value | Notes |
Starting Strain | Micromonospora inyoensis OG-1 | Wild-type strain |
Initial Sisomicin Titer | 1042 U·mL⁻¹ | Baseline production level |
Mutagen Used | Diethyl sulfate | Applied via protoplast mutagenesis |
Mutant Strain Identified | H6-32 | High-yielding and genetically stable mutant |
Titer after Mutagenesis | 1486 U·mL⁻¹ | Achieved after screening |
Yield Increase | 42.6% | Relative to the initial titer |
Optimized Final Titer | 1780 U·mL⁻¹ | Achieved after further fermentation optimization |
Mutated Genes Identified | 13 genes | Identified via comparative genome analysis in mutant H6-32 |
Table of Compound Names
this compound
Sisomicin
Gentamicin
Kanamycin
Etimicin
Structural Modifications and Structure Activity Relationship Sar of Sisomicin Sulfate
Design and Synthesis of Sisomicin (B1680986) Analogs
The inherent potency of sisomicin has established it as a valuable precursor for creating next-generation semisynthetic aminoglycosides. nih.govresearchgate.net By strategically modifying its structure, researchers have successfully developed analogs with enhanced properties.
Sisomicin as a Precursor for Semisynthetic Aminoglycosides (e.g., Netilmicin (B1678213), Plazomicin)
Sisomicin serves as the foundational scaffold for the synthesis of clinically important aminoglycosides like netilmicin and plazomicin (B589178). researchgate.netlarvol.com
Netilmicin , or 1-N-ethyl-sisomicin, is a semisynthetic derivative created through the ethylation of the 1-amino group of sisomicin. acs.orguomus.edu.iq This modification helps the molecule evade inactivation by certain bacterial enzymes. researchgate.netacs.org The synthesis of netilmicin from sisomicin involves a multi-step process that includes the selective protection of other amino groups to ensure ethylation occurs at the desired C-1 position. acs.orggoogleapis.comgoogle.com
Plazomicin is a more recent and complex derivative of sisomicin, designed to combat a broad range of multidrug-resistant bacteria. chemicalbook.comnih.gov Its synthesis involves an eight-step process starting from sisomicin. nih.gov Key modifications include the addition of a hydroxy-aminobutyric acid (HABA) group at the 1-amino position and a hydroxyethyl (B10761427) group at the 6'-amine position. nih.govdrugbank.comdrugbank.com These alterations are critical for its enhanced activity and ability to overcome most clinically relevant aminoglycoside-modifying enzymes (AMEs). chemicalbook.comdrugbank.com
Here is a table summarizing the key features of these sisomicin-derived antibiotics:
Compound | Parent Molecule | Key Modifications | Primary Advantage |
Netilmicin | Sisomicin | Ethylation at the 1-amino group. researchgate.netjasco.hu | Improved stability against some inactivating enzymes. acs.org |
Plazomicin | Sisomicin | Addition of a HABA group at the 1-amino position and a hydroxyethyl group at the 6'-amine position. drugbank.comwikipedia.org | Broad-spectrum activity against multidrug-resistant bacteria, including those producing AMEs. chemicalbook.comnih.gov |
Specific Modifications and Their Impact on Activity (e.g., 1-N-AHBA side chain, hydroxyethyl group at C6')
The strategic addition of specific chemical moieties to the sisomicin structure has profound effects on its biological activity.
The 1-N-(S)-4-amino-2-hydroxybutyryl (AHBA) side chain, a modification also seen in amikacin (B45834) and utilized in plazomicin, is crucial for overcoming resistance. nih.govmdpi.com This group provides steric hindrance, protecting the molecule from inactivation by several AMEs, including those that act on the 3-amino group (AAC(3)) and the 2''-hydroxyl group (APH(2'')). nih.govajpsonline.com The presence of the 1-N-AHBA side chain in plazomicin is a key reason for its effectiveness against many resistant strains. nih.gov
The introduction of a hydroxyethyl group at the C6' position is another critical modification found in plazomicin. drugbank.comwikipedia.org This alteration specifically blocks the action of aminoglycoside 6'-N-acetyltransferases (AAC(6')), a major family of enzymes responsible for aminoglycoside resistance. wikipedia.orgajpsonline.com However, studies have also shown that a 6'N-hydroxyethyl derivative of sisomicin can lead to a decrease in inhibitory activity against the bacterial ribosome, suggesting a delicate balance between overcoming resistance and maintaining potency. uzh.chacs.org
SAR Studies on Ring Modifications
The intrinsic structure of sisomicin's rings is fundamental to its antibacterial action. Modifications to these rings have provided significant insights into the structure-activity relationships of the molecule.
Significance of Unsaturated Sugar Ring I for Potency
A defining feature of sisomicin is the unsaturated bond within its first sugar ring (Ring I). nih.govnih.gov This unsaturation results in a partially planar conformation of the ring, which distinguishes it from the typical chair conformation of saturated rings found in aminoglycosides like gentamicin (B1671437). nih.govnih.gov This structural difference is not merely a minor variation; it is functionally significant, contributing to sisomicin's enhanced antibacterial activity compared to many other aminoglycosides. nih.govnih.govresearchgate.net
The unsaturated ring I of sisomicin engages in a more favorable stacking interaction with the bacterial ribosomal decoding site (A-site). nih.govnih.gov Specifically, it can share its π-electron density with the G1491 residue of the ribosome, allowing for a closer fit within the A-site helix. nih.govacs.org This enhanced binding affinity is believed to be a key factor in its high potency. vulcanchem.com
Impact of Functional Group Modifications on Antimicrobial Efficacy
Modifications of the functional groups on sisomicin's rings have a direct impact on its antimicrobial efficacy and its ability to evade bacterial resistance mechanisms.
The amino groups at the 6' and 2' positions are particularly important for broad-spectrum activity. uomus.edu.iq The absence of hydroxyl groups at the 3' and 4' positions in Ring I, a natural feature of sisomicin, already confers resistance to certain aminoglycoside-modifying enzymes like APH(3') and ANT(4'). nih.govresearchgate.net
Further modifications, as seen in the development of plazomicin, highlight the importance of protecting key amino groups. The addition of the 1-N-AHBA side chain and the 6'-hydroxyethyl group are prime examples of how functional group modifications can effectively block the action of multiple resistance enzymes, thereby restoring or enhancing antimicrobial activity against resistant pathogens. nih.govmdpi.com
Rational Drug Design Approaches
The development of new sisomicin analogs has increasingly benefited from rational drug design strategies. azolifesciences.comslideshare.net These approaches utilize the known three-dimensional structure of the target, the bacterial ribosome, to design molecules that can bind with high affinity and specificity. azolifesciences.comresearchgate.net
By understanding the molecular interactions between sisomicin and its ribosomal target, scientists can predict how specific structural changes will affect binding and activity. openmedicinalchemistryjournal.com For example, computational modeling and X-ray crystallography have provided detailed pictures of how sisomicin and its derivatives fit into the ribosomal A-site. nih.govgoogle.com This structural information is invaluable for designing new analogs with improved properties. nih.gov
Pharmacophore-based approaches are also employed, where the essential structural features required for biological activity are identified and used to design new molecules. azolifesciences.com This involves creating a model based on the structures of active analogs to guide the synthesis of novel compounds with potentially enhanced therapeutic profiles. azolifesciences.comopenmedicinalchemistryjournal.com These rational design methods, combined with combinatorial chemistry and high-throughput screening, accelerate the discovery and optimization of new sisomicin-based antibiotics. researchgate.netpsu.edu
Computational Modeling and X-ray Data-Driven Design for Improved Activity
The design of enhanced sisomicin derivatives is heavily reliant on understanding its binding mechanism at the molecular level. X-ray crystallography and computational modeling have been instrumental in revealing the structural basis for sisomicin's potent antibacterial activity, providing a roadmap for future drug design. nih.govbruker.com
X-ray analyses have successfully determined the crystal structure of sisomicin in complex with its target, the bacterial ribosomal decoding A-site. nih.gov This site is a highly conserved region of ribosomal RNA (rRNA) crucial for protein synthesis. Like other aminoglycosides, sisomicin binds to this site and disrupts the process, leading to bacterial cell death. nih.govpatsnap.com
A key structural feature that distinguishes sisomicin from related aminoglycosides like gentamicin C1a is its unsaturated sugar ring I. nih.gov This unsaturation results in a partially planar conformation for the ring. X-ray data show that this flattened shape allows the ring to engage in a favorable π-π stacking interaction with the G1491 residue of the A-site RNA. nih.govresearchgate.net This is a more effective interaction compared to the CH/π interactions observed with the saturated, chair-conformation rings of other aminoglycosides. nih.gov This enhanced binding affinity helps explain why sisomicin often displays greater antibacterial effectiveness than structurally similar compounds. nih.gov
This detailed structural insight has established sisomicin as an attractive lead compound for creating next-generation aminoglycosides. nih.gov For instance, X-ray analysis of 6'-hydroxysisomicin, a sisomicin analogue, bound to both bacterial and protozoal ribosomal A-sites, confirmed that its unsaturated ring I also stacks directly onto the conserved G1491 residue. researchgate.net This finding suggests that derivatives can be designed to target a wide range of infectious organisms. researchgate.net Computational studies further complement this data by modeling how structural features, such as the double bond in ring I, influence the basicity and interaction potential of nearby amine groups, which are also critical for binding. nih.gov
SAR Research Aimed at Dissociating Antimicrobial Activity from Off-Target Effects (e.g., Ototoxicity in Related Aminoglycosides)
A significant limitation of aminoglycoside antibiotics, including sisomicin, is their potential for off-target toxicity, particularly ototoxicity (hearing loss) and nephrotoxicity (kidney damage). patsnap.comnih.gov Consequently, a major goal of structure-activity relationship (SAR) research is to uncouple the desired antimicrobial activity from these harmful effects. nih.govpnas.org Studies have shown that sisomicin, which is often found as an impurity in clinical gentamicin formulations, is one of the most ototoxic components of the mixture. nih.govpnas.org
Research efforts have successfully identified specific regions of the aminoglycoside structure that can be modified to reduce toxicity while maintaining potent antibacterial action. nih.govpnas.org By comparing various natural and semi-synthetic derivatives, scientists have pinpointed structural motifs that are primary drivers of toxicity. This allows for a targeted approach to drug design, aiming to create safer antibiotics. nih.govjci.org One of the most fruitful areas of this investigation has been the C4'-C6' region of ring I. nih.govpnas.org
The C4'-C6' region of ring I has been identified as a critical determinant of ototoxicity. nih.govpnas.org The structure-activity relationship in this region is clearly demonstrated by comparing sisomicin to its close analogue, gentamicin C1a.
The primary structural difference between these two molecules is in the C4'-C5' position of ring I. Sisomicin possesses a double bond (unsaturation) at this position, whereas the corresponding ring in gentamicin C1a is saturated. nih.govpnas.org Comparative studies have revealed that this single modification has a profound impact on toxicity without significantly affecting antibacterial performance. nih.govpnas.org
Specifically, the presence of the C4'-C5' double bond in sisomicin makes it substantially more ototoxic than gentamicin C1a. nih.govpnas.org However, when their antimicrobial activity was tested against a panel of bacterial strains, both compounds showed a similar breadth and potency. nih.govpnas.org This critical finding demonstrates that the structural feature responsible for heightened ototoxicity can be separated from the features required for antibacterial action.
Table 1: Comparison of Ototoxicity and Antimicrobial Activity
Compound | Key Structural Feature (Ring I) | Ototoxicity (EC₅₀) | Antimicrobial Breadth (Strains Inhibited) |
Sisomicin | C4'-C5' Double Bond | 199 ± 17 µM | 35 out of 40 |
Gentamicin C1a | Saturated | 821 ± 24 µM | 34 out of 40 |
Data sourced from a study comparing gentamicin subtypes. A lower EC₅₀ value indicates higher toxicity. nih.govpnas.org |
These results highlight that the saturation state of the C4'-C5' position on ring I is a key modulator of ototoxicity. This knowledge provides a clear strategy for the rational design of safer aminoglycosides: modifying this region to reduce uptake into inner ear hair cells, the mechanism believed to underlie ototoxicity, while preserving the core structure needed to bind to the bacterial ribosome. nih.govjci.org
Analytical Methodologies for Sisomicin Sulfate Research
Chromatographic Techniques for Purity and Related Substances
Chromatographic methods are fundamental in the analytical workflow of sisomicin (B1680986) sulfate (B86663), enabling the separation of the main component from its structurally similar impurities.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a robust method for the determination of sisomicin sulfate and its related substances. researchgate.netmagtechjournal.com Since aminoglycosides like sisomicin lack a strong UV chromophore, ELSD provides a universal detection method that is not dependent on the optical properties of the analytes. thermofisher.comnih.gov
A study detailed a method using an Agilent SB-C18 column with a mobile phase of 0.05 mol·L-1 trifluoroacetic acid-methanol (90:10). researchgate.netmagtechjournal.com The ELSD was operated with a drift tube temperature of 50°C and a nebulizing gas pressure of 3.5 × 105 Pa. researchgate.netmagtechjournal.com This method demonstrated good separation of sisomicin from its main related substances. researchgate.netmagtechjournal.com Key performance characteristics of this HPLC-ELSD method are summarized in the table below.
Parameter | Value |
---|---|
Linear Range | 14-1100 mg·L-1 |
Correlation Coefficient (r) | 0.9995 |
Reproducibility (RSD) | 1.0% |
Average Recovery | 99.8% |
Detection Limit | 5.5 mg·L-1 |
This method proves to be simple, rapid, accurate, and reproducible for the quality control of this compound. researchgate.netmagtechjournal.com
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MSn) for Structural Identification of Impurities
For the structural identification of impurities in this compound, High-Performance Liquid Chromatography coupled with multi-stage Mass Spectrometry (HPLC-MSn) is an indispensable tool. nih.gov This technique provides detailed structural information based on the fragmentation patterns of the parent compound and its impurities.
In one approach, a reversed-phase C18 column was used with the volatile ion-pairing agent trifluoroacetic acid (TFA) to retain the highly hydrophilic and basic sisomicin and its impurities. nih.gov Using electrospray ion trap mass spectrometry in a multi-stage full scan mode, researchers were able to elucidate the structures of unknown impurities. researchgate.netmagtechjournal.comnih.gov For instance, a study successfully identified six unknown impurities in a sisomicin sample by comparing their fragmentation patterns with those of reference substances. nih.gov The fragmentation of sisomicin and its related compounds often involves the loss of the C-ring (amino-α-D-glycopyranose) in MS2 mode, followed by the loss of the B-ring (2-deoxy-D-streptamine) to produce prominent fragment ions. researchgate.net This detailed fragmentation analysis allows for the deduction of the possible structures of unknown impurities. researchgate.netresearchgate.net
Impurity Profiling in Related Compounds using Capillary Electrophoresis, Micellar Electrokinetic Chromatography, and Nuclear Magnetic Resonance Spectroscopy
A variety of techniques have been employed for impurity profiling of aminoglycosides, including sisomicin. These methods offer orthogonal approaches to chromatography for a more complete characterization of the impurity profile.
Capillary Electrophoresis (CE) is a high-resolution separation technique that has been applied to the impurity profiling of drugs. nih.gov For aminoglycosides, CE methods have been developed to separate the main components and their related impurities. nih.gov
Micellar Electrokinetic Chromatography (MEKC) , a mode of CE, is particularly useful for separating both charged and neutral analytes. researchgate.net It has been successfully used for the separation of components and impurities in several aminoglycosides, including sisomicin. nih.govscisell.com This technique often involves derivatization of the aminoglycosides to enhance detection. nih.gov For example, derivatization with o-phthaldialdehyde and thioglycolic acid has been found to be suitable for a range of aminoglycosides. nih.gov A typical background electrolyte for MEKC analysis of aminoglycosides consists of sodium tetraborate, sodium deoxycholate, and β-cyclodextrin at a high pH. nih.govscisell.com
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric methods are vital for both the quantification and the detailed structural analysis of this compound and its related compounds.
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Identification
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification and identification of sisomicin. nih.gov It has been utilized to quantify sisomicin as a lead impurity in gentamicin (B1671437) sulfate batches. d-nb.infonih.gov
For relative quantification, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with an ion trap mass spectrometer can be employed. d-nb.infowiley.com Given the structural similarity between sisomicin and other aminoglycosides like gentamicin, it is assumed they have comparable ionization efficiencies, making quantification by normalization appropriate. d-nb.info
For absolute quantification, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers excellent selectivity and sensitivity. d-nb.info For instance, a method for quantifying sisomicin impurity in gentamicin injections using an ACQUITY UPLC with a QDa Mass Detector achieved a limit of detection (LOD) of 0.03 µg/mL and a limit of quantification (LOQ) of 0.1 µg/mL. lcms.czwaters.com The method demonstrated good linearity and recovery. waters.com
Parameter | Value |
---|---|
Limit of Detection (LOD) | 0.03 µg/mL |
Limit of Quantification (LOQ) | 0.1 µg/mL |
Linearity (R²) | 0.998 |
Recovery | 105.96% |
Multinuclear NMR Spectroscopy for pKa Determination of Aminoglycosides
Multinuclear NMR spectroscopy is a powerful technique for determining the individual pKa values of the amino groups in aminoglycosides, including sisomicin. dntb.gov.uaresearchgate.net The pKa values are crucial as they influence the protonation state of the molecule at a given pH, which in turn affects its biological activity and interaction with its target. acs.org
The determination of pKa values involves titrating the aminoglycoside sample dissolved in D₂O with an acid (like DCl) or a base (like NaOD) and monitoring the changes in the ¹H, ¹³C, and ¹⁵N chemical shifts using experiments such as ¹⁵N–¹H Heteronuclear Multiple-Bond Correlation (HMBC) and ¹H NMR spectroscopy. acs.orgnih.gov By fitting the experimental data to a theoretical model, the pKa for each amino group can be calculated. nih.gov
A study using this method determined the individual pKa values for the nitrogen atoms in sisomicin. researchgate.net The results from ¹H, ¹³C, and ¹⁵N HMBC NMR spectroscopy were consistent. researchgate.net
Nitrogen Atom | ¹H NMR | ¹³C NMR | ¹⁵N HMBC NMR |
---|---|---|---|
N-1 | 7.34 | 7.45 | 7.41 |
N-3 | 6.11 | 6.25 | 6.24 |
N-2' | 7.93 | 7.99 | 8.05 |
N-6' | 9.45 | 9.28 | 9.29 |
N-3" | 8.63 | 8.45 | 8.55 |
These determined pKa values for aminoglycosides generally fall within the range of 6.4 to 9.8. acs.org
Biochemical and Biophysical Characterization Techniques
The investigation of this compound's interactions with its biological targets and its resulting antimicrobial effects relies on a variety of sophisticated biochemical and biophysical techniques. These methods allow for a detailed understanding of its mechanism of action at a molecular level.
Fluorescence-Based Binding Assays for Ligand-RNA Interactions (e.g., with CUG RNA Repeats, HIV-1 TAR)
Fluorescence-based assays are powerful tools for characterizing the binding of small molecules like Sisomicin to specific RNA structures. These assays are particularly useful for high-throughput screening of potential drug candidates. nih.govnih.gov
One such application involves studying the interaction of Sisomicin with pathogenic CUG RNA repeats, which are associated with neuromuscular disorders like myotonic dystrophy. nih.govnih.gov In these assays, a fluorescently labeled RNA sequence, such as r(CUG)10, is used to mimic the disease-related RNA. nih.govmdpi.com The binding of a ligand like Sisomicin to this RNA can cause a change in the fluorescence signal. nih.govmdpi.com This change can be an increase in fluorescence if the label is initially quenched and becomes unquenched upon ligand binding. nih.gov This methodology has demonstrated that Sisomicin can bind to and stabilize the folded structure of CUG RNA repeats. nih.govnih.gov
Previously, Sisomicin has also been identified as a binder of the HIV-1 Trans-Activation Response (TAR) element, another structured RNA target. nih.govmdpi.com The principles of fluorescence-based assays can be similarly applied to study this interaction, providing data on binding affinity and kinetics.
The data from these fluorescence assays can be used to determine thermodynamic parameters and binding constants, offering a comprehensive view of the ligand-RNA interaction. nih.govnih.gov The feasibility of this technique for high-throughput screening makes it a valuable tool in the discovery of new RNA-targeting ligands. nih.govnih.gov
Table 1: Examples of Fluorescence-Based Binding Assay Components
Component | Description |
RNA Target | Synthetically produced RNA oligonucleotides mimicking specific biological structures (e.g., r(CUG)10, HIV-1 TAR). nih.govmdpi.com |
Fluorescent Label | A fluorophore (e.g., fluorescein) covalently attached to the RNA sequence. nih.gov |
Ligand | The small molecule being tested, such as this compound. nih.gov |
Detection Method | Measurement of changes in fluorescence intensity or polarization upon ligand binding. nih.gov |
In Vitro Microbiological Antimicrobial Susceptibility Testing
In vitro antimicrobial susceptibility testing (AST) is a cornerstone of microbiology and is essential for determining the effectiveness of antibiotics against specific bacterial isolates. toku-e.com For this compound, these tests provide crucial data on its spectrum of activity and potency.
Standard methods for AST include broth dilution, agar (B569324) dilution, and disk diffusion. toku-e.com These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. toku-e.com
This compound is commonly included in clinical in vitro microbiological antimicrobial susceptibility tests, often in the form of panels, discs, and MIC strips. toku-e.comvulcanchem.com These tests are used by medical microbiologists to guide antibiotic treatment choices for patients with bacterial infections. toku-e.com
Research has shown that Sisomicin is a broad-spectrum antibiotic effective against a wide range of gram-positive and gram-negative bacteria. toku-e.com Comparative studies have often ranked its activity against various species. For instance, some studies have shown it to be more active than gentamicin and tobramycin (B1681333) against certain bacteria, while tobramycin may be more potent against Pseudomonas. nih.gov Sisomicin has demonstrated particular effectiveness against aerobic Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. patsnap.com It has also shown activity against some strains of Staphylococcus aureus. patsnap.comresearchgate.net
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Sisomicin
Bacterial Species | Representative MIC (µg/mL) |
Haemophilus influenzae | 1.6 - 3.1 toku-e.com |
Pseudomonas aeruginosa | 2 toku-e.com |
Note: MIC values can vary depending on the specific strain and testing methodology.
Cell-Based Assays for Ribosomal Binding Antibiotics
Cell-based assays provide a more physiologically relevant context for studying the action of antibiotics like this compound compared to purely in vitro systems. nih.gov These assays allow for the investigation of drug uptake, target engagement, and downstream effects within a living bacterial cell.
A key mechanism of action for Sisomicin, like other aminoglycosides, is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. toku-e.compatsnap.compatsnap.com This binding interferes with the accurate reading of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death. patsnap.compatsnap.com
Cell-based screening assays have been developed to specifically probe the interaction of aminoglycosides with the bacterial ribosome within the cell. nih.gov One such assay utilizes a fluorescently labeled aminoglycoside probe that can enter bacterial cells. nih.gov The binding of this probe to the ribosome results in a change in its fluorescence. nih.gov When a competing, unlabeled aminoglycoside like Sisomicin is introduced, it can displace the fluorescent probe, causing a measurable change in the fluorescence signal. nih.gov
The magnitude of this change can be correlated with the binding affinity of the test compound for the ribosomal RNA (rRNA) A-site. nih.gov Studies using this method have ranked the relative binding affinities of various aminoglycosides, providing valuable structure-activity relationship data. nih.gov This type of assay has demonstrated high sensitivity for compounds known to be strong binders of the 16S rRNA A-site. nih.gov
These cell-based assays are amenable to high-throughput screening, offering a powerful platform for the discovery and characterization of new ribosomal-binding antibiotics. nih.gov
Q & A
Q. What is the mechanism of action of sisomicin sulfate, and how can its bactericidal efficacy be experimentally validated?
this compound, an aminoglycoside antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading and premature termination. To validate efficacy, researchers can:
- Use standardized susceptibility testing (e.g., Kirby-Bauer disk diffusion or broth microdilution) to measure minimum inhibitory concentrations (MICs) against target pathogens .
- Include control strains (e.g., E. coli ATCC 25922) to ensure assay reproducibility.
- Quantify bactericidal activity via time-kill curves, comparing log reductions in colony-forming units (CFUs) between treated and untreated groups .
Q. What are the standard protocols for quantifying this compound purity, and how are impurities characterized?
- Purity quantification : Use high-performance liquid chromatography (HPLC) with UV detection at 210 nm, calibrated against a this compound reference standard.
- Impurity profiling : Common impurities include sisomicin derivatives (e.g., Impurity 1: C₁₂H₂₃N₃O₄, MW 273.33; Impurity 3: C₂₃H₄₁N₅O₉, MW 531.61). These are identified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Acceptance criteria : Purity ≥95% by area normalization in HPLC chromatograms, with individual impurities ≤0.5% .
Q. How should researchers design in vitro studies to assess this compound’s synergy with other antibiotics?
- Checkerboard assay : Combine this compound with β-lactams or fluoroquinolones in serial dilutions. Calculate fractional inhibitory concentration indices (FICIs) to classify interactions (synergy: FICI ≤0.5; antagonism: FICI >4) .
- Statistical validation : Use ANOVA to compare FICIs across replicates and control groups. Report 95% confidence intervals .
Advanced Research Questions
Q. How can conflicting MIC data for this compound across studies be systematically analyzed?
Conflicting MICs often arise from methodological variations. To resolve discrepancies:
- Standardize variables : Ensure consistent bacterial inoculum size (e.g., 1–5 × 10⁵ CFU/mL), growth media (e.g., Mueller-Hinton agar), and incubation conditions (35°C, 16–20 hours) .
- Meta-analysis : Pool data from multiple studies, stratify by bacterial species/strain, and apply mixed-effects models to account for heterogeneity .
- Quality assessment : Use tools like QUADAS-2 to evaluate study bias in susceptibility testing .
Q. What experimental strategies optimize this compound’s stability in pharmacokinetic studies?
- Sample storage : Store plasma/serum samples at -80°C to prevent degradation. Avoid freeze-thaw cycles.
- Analytical validation : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated sisomicin) to enhance accuracy .
- Degradation kinetics : Conduct accelerated stability studies at 40°C/75% relative humidity, monitoring degradation products via HPLC-MS .
Q. How can researchers address this compound’s nephrotoxicity in preclinical models while maintaining therapeutic efficacy?
- Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify dosing regimens that maximize AUC/MIC ratios while minimizing renal accumulation .
- Biomarker monitoring : Measure urinary biomarkers (e.g., kidney injury molecule-1 [KIM-1]) in rodent models to detect early nephrotoxicity .
- Comparative studies : Co-administer antioxidants (e.g., N-acetylcysteine) to assess toxicity mitigation without altering antimicrobial activity .
Q. What methodologies resolve contradictions in this compound’s efficacy against biofilm-forming pathogens?
Biofilm models often yield variable results due to differences in matrix composition. To improve consistency:
- Standardize biofilm formation : Use Calgary Biofilm Devices or peg-lid plates with defined media (e.g., Tryptic Soy Broth + 1% glucose) .
- Quantify biofilm disruption : Combine crystal violet staining with confocal microscopy to assess structural integrity post-treatment .
- Gene expression analysis : Perform RNA-seq on treated biofilms to identify upregulated resistance genes (e.g., efflux pumps) .
Data Contradiction and Synthesis Challenges
Q. How should researchers interpret discrepancies in this compound’s activity against Gram-positive vs. Gram-negative bacteria?
- Mechanistic analysis : Gram-positive bacteria lack an outer membrane, potentially enhancing sisomicin uptake. Compare intracellular drug concentrations via LC-MS in S. aureus vs. P. aeruginosa .
- Membrane permeability assays : Use fluorescent probes (e.g., 1-N-phenylnaphthylamine) to quantify outer membrane disruption .
Q. What advanced purification techniques reduce this compound impurities during synthesis?
- Chromatographic refinement : Employ reverse-phase flash chromatography with C18 columns and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) .
- Crystallization optimization : Adjust pH to 6.5–7.0 during final precipitation steps to enhance crystal purity .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.